(3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride
CAS No.: 930769-54-3
Cat. No.: VC11523927
Molecular Formula: C9H11ClFNO2
Molecular Weight: 219.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 930769-54-3 |
|---|---|
| Molecular Formula | C9H11ClFNO2 |
| Molecular Weight | 219.64 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |
| Standard InChI Key | WYDDUVABUITTBX-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)F.Cl |
Introduction
(3R)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride is a chiral organic compound of interest in medicinal and synthetic chemistry. It is a derivative of phenylalanine, incorporating a fluorine atom in the para position of the aromatic ring. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications, including pharmaceutical research.
Synthesis
The synthesis of (3R)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride typically involves:
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Starting Material: A precursor such as 4-fluorobenzaldehyde or 4-fluorophenylacetic acid.
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Key Steps:
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Reductive amination to introduce the amino group.
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Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
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Conversion to the hydrochloride salt for enhanced stability.
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The process often employs catalysts or reagents like sodium cyanoborohydride for reductive amination and HCl gas or aqueous HCl for salt formation.
Applications
This compound is primarily studied for its potential roles in:
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Pharmaceutical Development:
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It serves as a precursor or intermediate in synthesizing drugs targeting neurological disorders.
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Its structural similarity to phenylalanine makes it a candidate for enzyme inhibition studies.
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Biochemical Research:
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Used in studies exploring fluorinated amino acids' effects on protein folding and function.
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Chirality Studies:
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The (R)-configuration allows investigation into stereospecific interactions in biological systems.
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Analytical Characterization
The compound is characterized using advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure and confirms chirality.
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Mass Spectrometry (MS): Determines molecular weight and purity.
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Infrared Spectroscopy (IR): Identifies functional groups, including the amino and carboxylic acid groups.
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X-Ray Crystallography: Confirms the three-dimensional arrangement of atoms, particularly the (R)-configuration.
Safety and Handling
As with most fluorinated organic compounds:
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Handle with care in a well-ventilated laboratory.
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Avoid inhalation or direct contact with skin and eyes.
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Store in a cool, dry place away from incompatible substances like strong oxidizers.
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